2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H20Cl2N4OS and its molecular weight is 471.4. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
Research has explored the structural and electronic properties of anticonvulsant drugs, including derivatives similar to 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one. These studies involve crystal structures and molecular-orbital calculations, contributing to our understanding of how such compounds can be used in anticonvulsant therapies (Georges, Vercauteren, Evrard, & Durant, 1989).
Antimicrobial and Anti-Inflammatory Activities
A range of compounds, including thieno[3,2-d]pyrimidin derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These studies aim to discover new treatments and understand the molecular mechanisms of such activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Effect Against Cancer Cell Lines
Research has been conducted on the antiproliferative effects of pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. This line of research is critical for the development of new anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Receptor Ligand Binding Properties
Studies on new long-chain 4-substituted piperazine derivatives linked to thienopyrimidine systems have investigated their binding properties on serotonin receptors. This research is pivotal in understanding the interaction between these compounds and biological receptors, potentially leading to new therapeutic agents (Modica, Intagliata, Pittalà, Salerno, Siracusa, Cagnotto, Salmona, & Romeo, 2015).
Inhibitors for Vascular Endothelial Growth Factor Receptor
Thieno[2,3-d]pyrimidine derivatives have been identified as potential inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3). These compounds show promise in inhibiting proliferation and migration in certain cancer cells, presenting a potential treatment pathway for metastatic breast cancer (Li et al., 2021).
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-14-5-6-17(25)12-19(14)28-7-9-29(10-8-28)23-26-20-18(13-31-21(20)22(30)27-23)15-3-2-4-16(24)11-15/h2-6,11-13H,7-10H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFKYBSGDYZLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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